4-Epidocetaxel

説明

特性

IUPAC Name |

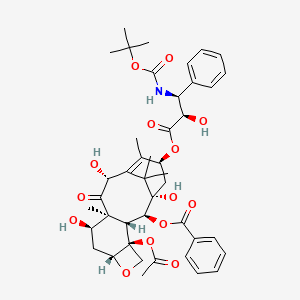

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27+,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZOTLJHXYCWBA-MQOKZWAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H53NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165318 | |

| Record name | 4-Epidocetaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

807.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153381-68-1 | |

| Record name | 4-Epidocetaxel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153381681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Epidocetaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-EPIDOCETAXEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVQ8BYC7MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 7 Epi Docetaxel

Epimerization Pathways: Mechanistic Elucidation of C7 Hydroxyl Inversion from Docetaxel (B913) Precursors

The conversion of docetaxel to its C7 epimer, 7-epi-docetaxel, is a significant transformation that can occur during manufacturing, storage, and even within the body. neoplasiaresearch.comresearchgate.net This epimerization involves the inversion of the hydroxyl group at the C7 position of the baccatin (B15129273) III core of the docetaxel molecule. neoplasiaresearch.comdrug-dev.com The underlying mechanism is believed to be a retro-aldol/aldol intramolecular rearrangement involving the adjacent ketone group at the C9 position. neoplasiaresearch.comgoogle.com This process can be initiated under various conditions, including basic, neutral, and strongly acidic environments. drug-dev.comgoogle.comgoogle.com

Chemical Methods for Induced Epimerization (e.g., Silver Oxide Catalysis)

The epimerization of docetaxel to 7-epi-docetaxel can be intentionally induced through chemical methods. One such method involves the use of silver oxide (Ag₂O) as a catalyst. smolecule.comresearchgate.net This catalytic process facilitates the inversion of the hydroxyl group at the C7 position, leading to the formation of 7-epi-docetaxel. smolecule.com The use of silver oxide provides a means to synthetically access this specific epimer for research and analytical purposes. smolecule.comresearchgate.net

Factors Influencing Epimerization Yield and Stereoselectivity

Several factors can influence the rate and extent of the epimerization of docetaxel to 7-epi-docetaxel. These include:

pH: The epimerization is known to occur in basic, neutral, and strongly acidic media. drug-dev.comgoogle.comgoogle.com Basic conditions, in particular, can lead to the formation of not only 7-epi-docetaxel but also other related impurities. google.commedwinpublishers.com

Temperature: Elevated temperatures can accelerate the degradation of docetaxel, including the epimerization to 7-epi-docetaxel. google.comnih.gov

Solvents and Excipients: The composition of the formulation, including the types of solvents and excipients used, can significantly impact the stability of docetaxel and the rate of epimerization. drug-dev.comresearchgate.net For instance, studies have shown that the purity of excipients like polysorbate 80 can affect the degradation of docetaxel. drug-dev.com

Presence of Catalysts: As mentioned, certain catalysts like silver oxide can promote epimerization. smolecule.comresearchgate.net Conversely, the presence of other substances, such as metal salts like aluminum sulphate, has been shown to inhibit this process. neoplasiaresearch.comdrug-dev.com

Thermodynamic Favorability of 7-EPI-DOCETAXEL Formation

Research suggests that 7-epi-docetaxel is a thermodynamically more stable epimer compared to docetaxel. google.com This thermodynamic stability favors its formation, making the prevention of this epimerization a significant challenge in the manufacturing and storage of docetaxel. google.com The retro-aldol reaction pathway leading to its formation is a key factor in this thermodynamic preference. google.com

Directed Synthesis of 7-EPI-DOCETAXEL and its Analogs

The directed synthesis of 7-epi-docetaxel and its analogs is an area of active research, often for the purpose of creating reference standards for impurity analysis or for investigating the structure-activity relationships of these compounds. One approach involves the chemical coupling of commercially available 7-epi-docetaxel with other molecules to create novel analogs. For example, 7-epi-docetaxel has been coupled with 4-diethylaminobutyric acid hydrochloride to synthesize 7-epi-DTX-DEAB. medwinpublishers.com Such synthetic routes allow for the exploration of the chemical and biological properties of these specific epimers.

Strategies for Minimizing 7-EPI-DOCETAXEL Formation in Docetaxel Production and Storage

Given that 7-epi-docetaxel is a primary degradation product of docetaxel, significant effort is dedicated to minimizing its formation to ensure the quality, efficacy, and safety of docetaxel formulations. drug-dev.comajol.info Key strategies include:

Control of pH: Maintaining an optimal pH range is crucial. The addition of organic acids with specific pKa values, such as tartaric acid, has been shown to inhibit the formation of 7-epi-docetaxel in docetaxel formulations. google.comgoogle.comnih.gov

Use of High-Purity Excipients: The purity of excipients, such as polysorbate 80, plays a significant role in the stability of docetaxel. drug-dev.com Using high-purity grades of these excipients can significantly reduce the degradation of docetaxel and the formation of 7-epi-docetaxel. drug-dev.com

Addition of Stabilizers: Certain additives can help to stabilize docetaxel and inhibit epimerization. For instance, the use of amino acids like arginine has been explored to enhance the stability of docetaxel-loaded nanoparticles and control its degradation. researchgate.netgoogleapis.com The presence of metal salts can also inhibit the epimerization process. drug-dev.com

Optimization of Storage Conditions: Controlling storage conditions, particularly temperature and exposure to light, is essential to minimize the degradation of docetaxel. google.comeuropa.eu

Formulation Development: Innovative formulation strategies, such as the development of docetaxel-loaded lipid microspheres, have been investigated to inhibit the conversion to 7-epi-docetaxel. nih.gov These formulations can provide a more stable environment for the drug. nih.gov

Below is a table summarizing the factors influencing the epimerization of docetaxel and the strategies to minimize it.

| Factor Influencing Epimerization | Strategy to Minimize Formation |

| pH (Basic, neutral, strongly acidic conditions) | Control pH with buffers; add organic acids (e.g., tartaric acid). drug-dev.comgoogle.comgoogle.comgoogle.comnih.gov |

| Temperature (Elevated temperatures accelerate degradation) | Store at controlled, cool temperatures. google.comnih.gov |

| Excipient Purity (Impurities in excipients can catalyze degradation) | Use high-purity excipients (e.g., polysorbate 80). drug-dev.com |

| Presence of Catalysts (e.g., tin-based catalysts in silicone) | Avoid incompatible materials; add inhibitors like metal salts. drug-dev.comresearchgate.net |

| Storage Time (Longer storage increases degradation) | Optimize formulation for long-term stability. googleapis.com |

Preclinical Pharmacological Evaluation of 7 Epi Docetaxel

In Vitro Cytotoxicity and Antiproliferative Activity Studies

Comparative Efficacy with Docetaxel (B913) in Established Cancer Cell Lines

In vitro studies have demonstrated that 7-epi-docetaxel exhibits cytotoxic effects that are comparable to those of docetaxel. ajol.infotjpr.org When tested on CT26 cancer cells, both 7-epi-docetaxel and docetaxel showed dose-dependent cytotoxicity, suggesting similar pharmacological effects at the cellular level. ajol.info Research on various human tumor cell lines indicates that docetaxel is effective at reducing cell survival by 50% at concentrations between 4 and 35 ng/ml. nih.govnih.gov

One study found that in a comparison across 29 human tumor specimens, docetaxel was more cytotoxic than paclitaxel (B517696) in the majority of cases. cancernetwork.com Specifically, at a concentration of 10 µg/mL, docetaxel showed significant cytotoxicity in 41% of the specimens, compared to 33% for paclitaxel. cancernetwork.com While direct comparisons of 7-epi-docetaxel to this broad range of cell lines are not as extensively documented, the available data on CT26 cells suggest a similar level of in vitro anti-cancer activity to docetaxel. ajol.info

Interactive Data Table: In Vitro Cytotoxicity of 7-Epi-Docetaxel vs. Docetaxel

| Compound | Cell Line | Endpoint | Result |

| 7-Epi-Docetaxel | CT26 | Cytotoxicity | Comparable to Docetaxel, Dose-dependent |

| Docetaxel | CT26 | Cytotoxicity | Dose-dependent |

| Docetaxel | Various Human Tumor Lines | IC50 | 4-35 ng/ml |

Assessment of Cell Cycle Perturbations and Apoptosis Induction

Docetaxel is known to function as a microtubule inhibitor, binding to β-tubulin and preventing the disassembly of microtubules. spandidos-publications.com This action leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces cell death. spandidos-publications.commdpi.com Studies have shown that docetaxel can induce apoptosis by phosphorylating anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2) and Bcl-xL, thereby inactivating them. spandidos-publications.com

While specific studies on the cell cycle effects of 7-epi-docetaxel are less common, its structural similarity to docetaxel and comparable in vitro cytotoxicity suggest it may act through a similar mechanism. For instance, a related compound, 7-Epitaxol (a metabolite of paclitaxel), has been shown to induce cell cycle arrest and apoptosis in cancer cells. researchgate.net This compound was found to reduce the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins, leading to caspase-mediated apoptosis. researchgate.net Given that docetaxel itself has been observed to induce apoptosis and cell cycle arrest in various cancer cell lines, including non-small-cell lung cancer and breast cancer, it is plausible that 7-epi-docetaxel shares these properties. aacrjournals.orgnih.gov

In Vivo Antitumor Efficacy Assessments in Preclinical Models

Tumor Growth Inhibition and Regression Studies

In vivo studies have revealed a notable difference between the antitumor efficacy of 7-epi-docetaxel and docetaxel. While docetaxel has demonstrated significant tumor growth inhibition and even complete regression of advanced-stage tumors in over 80% of murine transplantable tumors and over 90% of human tumor xenografts, 7-epi-docetaxel has been found to be less effective. ajol.infonih.gov

In a study using a xenograft model with H1650 tumors, the tumor size in the group treated with 7-epi-docetaxel was similar to the saline-treated control group, indicating a lack of significant antitumor activity. ajol.info In contrast, docetaxel at the same dose exhibited better tumor inhibition. ajol.info

Comparative In Vivo Effectiveness against Docetaxel in Xenograft Models

Direct comparisons in xenograft models have consistently shown that the in vivo antitumor effectiveness of 7-epi-docetaxel is inferior to that of docetaxel. ajol.infotjpr.org In a BALB/c sk-ov-3 xenograft nude mouse model, docetaxel demonstrated a superior antitumor effect compared to 7-epi-docetaxel at the same doses. ajol.info For example, at a dose of 5 mg/kg, docetaxel showed better tumor inhibition than 7-epi-docetaxel. ajol.info A higher dose of docetaxel (10 mg/kg) resulted in even more significant tumor inhibition. ajol.info

Interestingly, when 7-epi-docetaxel was present as an impurity within docetaxel-loaded albumin nanoparticle formulations, it did not significantly affect the in vivo antitumor efficacy of the docetaxel nanoparticles. ajol.info This suggests that in this formulation, the therapeutic effect is predominantly driven by docetaxel.

Interactive Data Table: Comparative In Vivo Antitumor Efficacy

| Treatment | Xenograft Model | Outcome |

| 7-Epi-Docetaxel (5 mg/kg) | H1650 | Similar tumor growth to saline control |

| Docetaxel (5 mg/kg) | H1650 | Better tumor inhibition than 7-Epi-Docetaxel |

| Docetaxel (10 mg/kg) | H1650 | Significant tumor inhibition |

| 7-Epi-Docetaxel | BALB/c sk-ov-3 | Inferior antitumor effect compared to Docetaxel |

| Docetaxel | BALB/c sk-ov-3 | Superior antitumor effect compared to 7-Epi-Docetaxel |

Evaluation of Preclinical Toxicological Profile as a Component of Docetaxel Formulations

Toxicological studies have indicated that 7-epi-docetaxel does not appear to elicit acute toxic effects, either as an active pharmaceutical ingredient or as a component within bulk formulations of docetaxel. ajol.infotjpr.org In studies where 7-epi-docetaxel was evaluated, no significant acute toxic effects were observed. ajol.info Furthermore, when present in docetaxel formulations, the organ toxicity of docetaxel-loaded albumin nanoparticles was not influenced by the content of 7-epi-docetaxel. ajol.info

Histological examinations of major organs such as the liver and kidney in animal models have not revealed significant injuries attributable to 7-epi-docetaxel. ajol.info

Molecular and Cellular Mechanisms of Action of 7 Epi Docetaxel

Microtubule Binding and Dynamics Modulation

Like other taxanes, the primary cellular target of 7-epi-docetaxel is the microtubule network. medchemexpress.comglpbio.com Microtubules are dynamic polymers essential for various cellular functions, most notably the formation of the mitotic spindle during cell division. aacrjournals.org The modulation of microtubule stability is the cornerstone of the compound's cytotoxic effects.

Investigations into Tubulin Polymerization and Depolymerization Inhibition

The mechanism of action for taxanes like docetaxel (B913) involves binding to the β-tubulin subunit of microtubules, which promotes the assembly of tubulin dimers and stabilizes the microtubules by preventing depolymerization. e-century.usnih.gov This action disrupts the dynamic instability required for normal mitotic function. aacrjournals.org 7-Epi-Docetaxel is classified as a microtubule/tubulin inhibitor, and its pharmacological effects in vitro are suggested to be similar to those of docetaxel, implying a comparable mechanism of inhibiting microtubule depolymerization. ajol.infomedchemexpress.commedchemexpress.com One analysis suggests that, like paclitaxel (B517696), 7-epi-docetaxel promotes the assembly and stabilization of microtubules, but may bind to a different site, potentially accounting for a distinct cytotoxicity profile. smolecule.com However, specific biochemical assays detailing the extent and kinetics of tubulin polymerization or depolymerization inhibition directly by 7-epi-docetaxel are not extensively detailed in current literature.

Comparative Microtubule-Stabilizing Efficacy and Binding Characteristics with Docetaxel

The structural difference between 7-epi-docetaxel and docetaxel, specifically the stereochemistry at the C7 position, has a tangible impact on its biological efficacy. drug-dev.com While the fundamental mechanism of microtubule stabilization is shared, the potency of this effect appears to differ.

One study found that 7-epi-docetaxel is less cytotoxic to leukemia cells than docetaxel, suggesting that the epimerization leads to a reduction in efficacy. drug-dev.com However, a more detailed investigation using CT26 cancer cells revealed that the in vitro anti-cancer effect of 7-epi-docetaxel was comparable to that of docetaxel. ajol.infotjpr.org In stark contrast, the same study demonstrated that the in vivo antitumor effectiveness of 7-epi-docetaxel was inferior to that of docetaxel at the same dosage levels. ajol.infotjpr.orgresearchgate.net This discrepancy suggests that while the compounds may have similar activity at the cellular level in a controlled environment, factors such as pharmacokinetics, metabolism, or interaction with the tumor microenvironment in vivo may diminish the efficacy of the epimer. neoplasiaresearch.comsmolecule.com

| Compound | In Vitro Efficacy (CT26 Cells) | In Vivo Efficacy (BALB/c Mice) | Reference |

|---|---|---|---|

| Docetaxel (DTX) | Dose-dependent cytotoxic effects | Superior tumor inhibition | ajol.infotjpr.org |

| 7-Epi-Docetaxel (7-epi-DTX) | Comparable to Docetaxel | Inferior tumor inhibition | ajol.infotjpr.orgresearchgate.net |

Impact on Cell Cycle Progression and Mitotic Spindle Formation

By hyper-stabilizing microtubules, taxanes disrupt the delicate process of mitotic spindle formation and function, leading to a halt in the cell cycle, typically at the G2/M phase. aacrjournals.orge-century.us This arrest prevents cells from completing division and can ultimately trigger cell death.

Docetaxel is well-documented to induce G2/M arrest in various cancer cell lines. aacrjournals.orgnih.govgeneticsmr.org While direct studies on 7-epi-docetaxel's effect on the cell cycle are limited, research on the closely related compound 10-oxo-7-epidocetaxel (10-O-7ED) provides valuable comparative insights. In one study, 10-O-7ED was found to arrest more cells at the G2-M phase compared to docetaxel, which, at the same concentration, caused a greater arrest of cells in the S phase. tandfonline.comnih.gov This suggests that alterations at the C7 and C10 positions may shift the primary phase of cell cycle arrest. Given that 7-epi-docetaxel is categorized as a cell cycle and DNA damage agent, it is mechanistically expected to induce mitotic arrest, though its specific profile compared to docetaxel requires further elucidation. medchemexpress.com

| Compound | Primary Cell Cycle Arrest Phase | Cell Line | Reference |

|---|---|---|---|

| Docetaxel (TXT) | S Phase (at lower concentration) | B16F10 | tandfonline.comnih.gov |

| 10-oxo-7-epidocetaxel (10-O-7ED) | G2-M Phase (at lower concentration) | B16F10 | tandfonline.comnih.gov |

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

The ultimate fate of a cancer cell following mitotic arrest induced by a taxane (B156437) is often programmed cell death, or apoptosis. aacrjournals.orge-century.us This process is characterized by a series of morphological and biochemical events, including the activation of a cascade of enzymes called caspases. Docetaxel is known to induce apoptosis through mechanisms that can include the downregulation of anti-apoptotic proteins like Bcl-2 and the cleavage of Poly (ADP-ribose) polymerase (PARP). e-century.usmedchemexpress.comoaepublish.com

For 7-epi-docetaxel, the induction of apoptosis is an inferred mechanism based on its cytotoxic activity and its relation to docetaxel. ajol.infodrug-dev.com Studies using docetaxel formulations that contain its epimer have demonstrated the induction of apoptosis. For instance, docetaxel-loaded nanoparticles, which would contain epimers, showed significant levels of apoptosis in MCF-7 breast cancer cells. mdpi.com However, specific investigations that delineate the apoptotic pathways activated directly by purified 7-epi-docetaxel, such as the activation of specific caspases or the modulation of Bcl-2 family proteins, are not yet available. Docetaxel itself has been shown to induce cell death through both caspase-dependent and caspase-independent lysosomal pathways. nih.gov

Interaction with Key Intracellular Signaling Cascades and Transcriptional Regulation

The effects of taxanes are not limited to direct microtubule interactions but also extend to the modulation of various intracellular signaling pathways that govern cell survival, proliferation, and death. Docetaxel has been shown to influence key signaling cascades, including the suppression of the MAPK signaling pathway and the PI3K/Akt pathway, which are crucial for cancer cell survival. geneticsmr.orgnih.gov Furthermore, docetaxel can induce the phosphorylation of the anti-apoptotic protein Bcl-2, effectively inactivating it and promoting cell death. mdpi.com

There is a significant lack of research into the specific interactions of 7-epi-docetaxel with these key signaling pathways. It has been suggested that 7-epi-docetaxel may interact differently with metabolic enzymes, such as cytochrome P450 isoforms, compared to the parent compound, which would primarily affect its pharmacokinetics rather than its direct signaling effects. smolecule.com The inferior in vivo efficacy of 7-epi-docetaxel could potentially be explained by differences in metabolism or transport, which are governed by these enzymatic systems, rather than a fundamental change in its interaction with core oncogenic signaling cascades. ajol.infoneoplasiaresearch.com No specific studies on transcriptional regulation by 7-epi-docetaxel have been reported.

Structure Activity Relationship Sar Studies of 7 Epi Docetaxel and Derivatives

Influence of C7 Stereochemistry on Pharmacological Activity Profile

The inversion of the hydroxyl group at the C7 position, which distinguishes 7-epi-docetaxel from docetaxel (B913), has a marked impact on its pharmacological activity. 7-epi-docetaxel is a primary degradation product and impurity of docetaxel that can form via a retro-aldol reaction. tga.gov.augoogle.com This structural alteration from the β- to the α-position is critical, as studies consistently demonstrate that 7-epi-docetaxel possesses a different and generally reduced antitumor profile compared to its parent compound. researchgate.net

Research comparing the two compounds has shown that while their in vitro anti-cancer effects can be comparable, the in vivo antitumor effectiveness of 7-epi-docetaxel is inferior to that of docetaxel. researchgate.net For instance, one study found that 7-epi-docetaxel was less cytotoxic to leukemia cells than docetaxel. znaturforsch.com This discrepancy between laboratory cell-based assays and in vivo results suggests that the C7 stereochemistry may influence the compound's pharmacokinetics, metabolic stability, or interactions within a more complex biological system.

| Parameter | Docetaxel | 7-EPI-DOCETAXEL | Reference |

|---|---|---|---|

| In Vitro Cytotoxicity (CT26 Cells) | Active | Comparable to Docetaxel | researchgate.net |

| In Vivo Antitumor Efficacy | Active | Inferior to Docetaxel | researchgate.net |

| Metabolism by CYP3A4/5 | Standard | 2-fold lower hydroxylation rate | smolecule.com |

| Interaction with hCYP1B1 | Substrate | Increases enzyme activity | ku.edu |

Exploration of Structural Modifications for Enhanced Biological Activity or Specificity

The synthesis and biological evaluation of derivatives of 7-epi-docetaxel represent an area of scientific inquiry, though it is less explored than modifications of docetaxel itself. The presence of hydroxyl groups on the 7-epi-docetaxel molecule provides potential sites for structural changes. It has been suggested that various ester derivatives of 7-epi-docetaxel could be synthesized by esterifying the hydroxyl groups with different amino acids or other functional moieties, which could potentially enhance its pharmacological profile. smolecule.com

However, much of the research context surrounding 7-epi-docetaxel focuses on its role as a thermodynamically stable and less active impurity of docetaxel, with efforts aimed at minimizing its formation during synthesis and storage rather than using it as a lead compound for new drug development. google.com While the potential for creating derivatives exists, detailed studies on specific structural modifications of 7-epi-docetaxel and their resulting biological activities are not widely reported in the current scientific literature. The primary focus in taxane (B156437) chemistry remains on modifying the more potent C7 β-hydroxy epimer (docetaxel) or other positions on the taxane ring that are known to be crucial for activity. znaturforsch.commdpi.com

Comparative Binding Affinity Studies to Tubulin and Other Molecular Targets (e.g., Taxoid Binding Site)

The primary mechanism of action for docetaxel is its ability to bind to the β-subunit of tubulin, a protein that polymerizes to form microtubules. tga.gov.aufu-berlin.de This binding stabilizes the microtubules, preventing the dynamic process of depolymerization necessary for mitotic spindle formation during cell division. fu-berlin.de This action arrests the cell cycle and ultimately leads to apoptosis. medchemexpress.com Docetaxel binds with high affinity to a common taxoid binding site on tubulin. fu-berlin.debiorxiv.org

In a broader context, studies on other taxanes have shown that modifications at the C7 position can significantly alter tubulin interaction. For example, removing the C7 hydroxyl group entirely to create 7-deoxytaxol results in a compound with comparable cytotoxicity to paclitaxel (B517696), indicating that the presence of the hydroxyl group itself is not essential, but its stereochemical arrangement is a key determinant of binding and activity. nih.gov For cabazitaxel, a related taxane, methylation of the C7 hydroxyl group blocks the epimerization that forms the less active 7-epi configuration. tga.gov.au This underscores the critical role of the C7 configuration in maintaining the potent pharmacological activity associated with the docetaxel chemotype.

Metabolism and Pharmacokinetic Investigations of 7 Epi Docetaxel

In Vivo Formation of 7-EPI-DOCETAXEL from Docetaxel (B913) in Biological Systems

The conversion of docetaxel to its C7-epimer, 7-epi-docetaxel, is a known phenomenon that occurs both in vitro and has been identified in vivo within patients undergoing chemotherapy. researchgate.netneoplasiaresearch.com This epimerization happens at the C7 position of the baccatin (B15129273) moiety of the docetaxel molecule. neoplasiaresearch.com

The presence of 7-epi-docetaxel has been confirmed and measured in the biological fluids of cancer patients receiving docetaxel-based chemotherapy. researchgate.netneoplasiaresearch.com In a study involving 12 patients with various cancers, 7-epi-docetaxel was quantifiable in the plasma of 8 patients at the end of the infusion, with concentrations ranging from 0.05 to 0.54 µg/ml. neoplasiaresearch.com Due to the rapid distribution of docetaxel into tissues, the concentrations of the epimer fell below the limit of quantification 20 minutes after the infusion ended. neoplasiaresearch.com

Furthermore, 7-epi-docetaxel was detected in the urine of 7 out of the 12 patients, with concentrations ranging from 0.1 to 0.5 µg/ml. neoplasiaresearch.com Another report indicated that the amount of 7-epi-docetaxel formed in vivo after an infusion of Taxotere® could be significant, estimated at about 14% of the injected dose. researchgate.net

Table 1: Quantification of 7-Epi-Docetaxel in Human Plasma and Urine

| Biological Matrix | Number of Patients with Quantifiable Levels | Concentration Range (µg/ml) |

|---|---|---|

| Plasma (at end of infusion) | 8 out of 12 | 0.05 - 0.54 neoplasiaresearch.com |

The conversion of docetaxel to 7-epi-docetaxel can occur through both non-enzymatic and enzymatic pathways. The non-enzymatic degradation of docetaxel is known to be dependent on pH and can be induced by heat. researchgate.net This epimerization is a recognized in-vitro degradation pathway for all taxanes. neoplasiaresearch.com

While the in-vitro epimerization process is well-understood, the in-vivo conversion is also evident. neoplasiaresearch.com The formation of 7-epi-docetaxel in patients suggests that metabolic processes may play a role. researchgate.netneoplasiaresearch.com The conversion ratio of docetaxel to its epimer has been observed to differ depending on the formulation, with lipid microspheres showing a lower conversion rate (0.61%) compared to Docetaxel for Injection (3.04%), suggesting that the delivery vehicle can influence the extent of in-vivo epimerization. researchgate.net

Identification and Quantification in Human Plasma and Urine

Systemic Exposure and Disposition Profiles of 7-EPI-DOCETAXEL

Following its formation, 7-epi-docetaxel exhibits a disposition profile characterized by rapid distribution. researchgate.net In patients, plasma concentrations of 7-epi-docetaxel were found to be below the limit of quantification just 20 minutes after the end of the docetaxel infusion, indicating a swift movement from the bloodstream into the tissues. neoplasiaresearch.com This rapid distribution mirrors the multiphasic disposition observed with docetaxel, which includes quick initial tissue uptake and a large volume of distribution. researchgate.net The primary route of elimination for docetaxel and its metabolites is through hepatobiliary extraction. researchgate.net

Role of Cytochrome P450 Isoforms in 7-EPI-DOCETAXEL Metabolism

The metabolism of taxanes, including docetaxel and its epimers, is primarily mediated by the cytochrome P450 (CYP) enzyme system. researchgate.net While specific studies on 7-epi-docetaxel metabolism are limited, research on the closely related 7-epi-paclitaxel indicates that CYP3A4 and CYP2C8 are the major isoforms involved in its biotransformation in human liver microsomes. nih.govtandfonline.comtandfonline.comresearchgate.net CYP3A4 was found to be predominantly responsible for the formation of one monohydroxylated metabolite, while CYP2C8 was mainly involved in generating a second one. nih.govtandfonline.com Given the structural similarities between paclitaxel (B517696) and docetaxel, it is plausible that these same CYP isoforms are involved in the metabolism of 7-epi-docetaxel. In fact, it has been noted that CYP3A4/5 showed a reduced activity in the hydroxylation of 7-epi-docetaxel compared to docetaxel itself. researchgate.net

Implications of 7-EPI-DOCETAXEL Pharmacokinetics on Docetaxel Therapeutic Efficacy and Variability

The in-vivo formation of 7-epi-docetaxel has potential implications for the therapeutic outcomes of docetaxel treatment. It has been suggested that the presence of 7-epi-docetaxel may contribute to the development of tumor resistance to chemotherapy by inducing the expression of cytochrome P450 1B1 in tumor cells. researchgate.netnih.gov

Investigations into Drug Resistance Mechanisms Involving 7 Epi Docetaxel

Role of 7-EPI-DOCETAXEL in Multidrug Resistance (MDR) Phenotypes

The presence of 7-epi-docetaxel, either as an impurity in drug formulations or from in-vivo epimerization, has been identified as a potential cause for the development of tumor resistance to chemotherapy. researchgate.netresearchgate.net This resistance is not limited to docetaxel (B913) alone but can extend to other structurally and functionally unrelated drugs, a phenomenon known as the multidrug resistance (MDR) phenotype. oncotarget.com Acquired resistance to docetaxel has been shown to confer cross-resistance to other agents like doxorubicin, a classic characteristic of MDR. plos.org The development of MDR is a major factor in the failure of chemotherapy. oncotarget.com The MDR phenotype is often characterized by a decreased intracellular accumulation of cytotoxic drugs, preventing them from reaching their therapeutic targets in sufficient concentrations. uniroma1.it

Interaction with Drug Efflux Transporters (e.g., ABCB1/P-glycoprotein, ABCC2) and Impact on Intracellular Drug Accumulation

A primary mechanism underlying multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, which function as energy-dependent efflux pumps. mdpi.complos.org These transporters actively extrude chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and effectiveness. uniroma1.it

The most well-characterized of these transporters in relation to taxane (B156437) resistance is ABCB1, also known as P-glycoprotein (P-gp). mdpi.comnih.govnih.gov Overexpression of ABCB1 is strongly associated with the development of docetaxel resistance in various cancer cell models, including prostate and breast cancer. mdpi.comnih.govnih.gov Docetaxel is a known substrate for ABCB1. nih.govnih.gov Studies on docetaxel-resistant breast cancer cell lines (MCF-7txt) revealed a significant increase in ABCB1 protein levels, which correlated with reduced intracellular drug accumulation. nih.govnih.gov

In addition to ABCB1, the ABCC2 transporter has also been implicated in docetaxel resistance. Research has shown that the acquisition of resistance to docetaxel can correlate with the induction of both ABCB1 and ABCC2 transporters. nih.gov However, the role of ABCC2 may be context-dependent, as other studies have found that its transport ability towards docetaxel can be minimal. scienceopen.com Another transporter, ABCC10 (also known as MRP7), has been found to be involved in cross-resistance to docetaxel in certain cancer types, such as salivary gland adenocarcinoma. nih.gov

The presence of 7-epi-docetaxel contributes to this resistance phenotype, which is heavily reliant on these efflux pumps to reduce intracellular drug levels. researchgate.netresearchgate.net By promoting a resistant state, 7-epi-docetaxel indirectly leads to the increased functional importance of these transporters.

Table 1: Role of ABC Transporters in Docetaxel Resistance

| Transporter | Gene | Also Known As | Role in Docetaxel Resistance | Cancer Models | Citations |

| ABCB1 | ABCB1 | P-glycoprotein (P-gp), MDR1 | Major efflux pump for docetaxel, overexpression leads to reduced intracellular drug concentration and resistance. | Prostate Cancer (C4-2BR, LNCaPR), Breast Cancer (MCF-7txt), Ovarian Cancer | mdpi.comnih.govnih.govnih.govfrontiersin.org |

| ABCC2 | ABCC2 | Multidrug Resistance-Associated Protein 2 (MRP2) | Induction correlated with docetaxel resistance in some models. | Breast Cancer (MCF-7txt) | nih.gov |

| ABCC10 | ABCC10 | Multidrug Resistance-Associated Protein 7 (MRP7) | Expression involved in acquired cross-resistance to docetaxel. | Salivary Gland Adenocarcinoma (HSY/VCR) | nih.gov |

Induction of Cytochrome P450 1B1 (hCYP1B1) by 7-EPI-DOCETAXEL and its Contribution to Resistance

A specific mechanism by which 7-epi-docetaxel is reported to foster resistance is through the induction of the enzyme Cytochrome P450 1B1 (hCYP1B1). researchgate.netresearchgate.net This enzyme is frequently overexpressed in a wide variety of human tumors compared to normal tissues and is implicated in the resistance to several chemotherapeutic agents, including docetaxel. researchgate.netnih.govmdpi.com

Studies have explicitly reported that the presence of 7-epi-docetaxel is a cause for the development of tumor resistance by inducing hCYP1B1. researchgate.netresearchgate.net Research on docetaxel-selected breast cancer cells (MCF-7 Txt) that exhibited increased resistance also showed a significant increase in CYP1B1 mRNA expression and enzymatic activity. nih.govnih.gov While CYP1B1 is known to metabolize and inactivate drugs like paclitaxel (B517696), a direct inactivating metabolite of docetaxel by CYP1B1 has not been identified. nih.govmdpi.com Instead, evidence suggests that CYP1B1 promotes cell survival in the presence of the drug, providing an alternative explanation for its association with the drug-resistant phenotype. nih.govnih.gov Inhibiting CYP1B1 has been shown to overcome docetaxel resistance in cells where the enzyme is overexpressed. mdpi.com Therefore, the induction of hCYP1B1 by 7-epi-docetaxel represents a significant pathway contributing to therapeutic failure.

Table 2: Research Findings on CYP1B1 and Docetaxel Resistance

| Finding | Cell Line / Model | Significance | Citations |

| 7-epi-docetaxel reported to cause tumor resistance by inducing hCYP1B1. | General | Establishes a direct link between the epimer and a specific resistance mechanism. | researchgate.netresearchgate.net |

| Docetaxel-selected cells showed increased CYP1B1 mRNA and activity. | MCF-7 Txt (Breast Cancer) | Correlates docetaxel resistance with increased CYP1B1 expression. | nih.govnih.gov |

| CYP1B1 transfection increased docetaxel resistance. | V79 (Chinese Hamster Lung) | Demonstrates a causal role for CYP1B1 in resistance. | nih.govnih.gov |

| CYP1B1 may promote cell survival rather than directly inactivating docetaxel. | MCF-7 Txt (Breast Cancer) | Suggests a non-metabolic mechanism for CYP1B1-mediated resistance. | nih.govnih.gov |

| A highly potent CYP1B1 inhibitor overcomes docetaxel-resistance. | MCF-7/1B1 (Breast Cancer) | Highlights CYP1B1 as a therapeutic target to reverse resistance. | mdpi.com |

Cellular Adaptations and Resistance Pathways Mediated or Influenced by 7-EPI-DOCETAXEL Exposure

Exposure to docetaxel, and by extension its resistance-inducing epimer, can trigger a host of cellular adaptations that allow cancer cells to survive and proliferate despite treatment. These adaptations go beyond the overexpression of efflux pumps and metabolic enzymes.

One of the key adaptive mechanisms involves the cellular target of docetaxel itself: microtubules. Alterations in β-tubulin, the protein subunit of microtubules that docetaxel binds to, can confer resistance. nih.gov This can include mutations in the β-tubulin gene or changes in the expression of different β-tubulin isoforms. nih.govnih.gov For example, docetaxel-resistant prostate cancer cells have been found to upregulate the class III β-tubulin isoform, which is less sensitive to taxane binding. nih.gov

Another major adaptation is the evasion of apoptosis, or programmed cell death, which docetaxel is meant to induce. nih.govnih.gov This can occur through the upregulation of anti-apoptotic proteins, such as Bcl-2, or the downregulation of pro-apoptotic proteins. oaepublish.com Docetaxel-resistant cells often exhibit a dysregulated apoptotic response. nih.gov

Other observed adaptations in docetaxel-resistant cells include:

Phenotypic Changes: Alterations in cell morphology, motility, invasion, and the ability to grow without attachment to a surface (anchorage-independent growth) have been documented in docetaxel-resistant prostate cancer cells. plos.org

Epigenetic Modifications: Changes in DNA methylation patterns have been associated with resistance to docetaxel in breast cancer cells, indicating a role for epigenetic regulation in the control of genes involved in drug response. spandidos-publications.com

Cell Cycle Regulation: Docetaxel normally causes cells to arrest in the G2/M phase of the cell cycle before undergoing apoptosis. Resistant cells may develop altered cell cycle checkpoint responses that allow them to bypass this arrest and continue to divide. oaepublish.commdpi.com

Table 3: Cellular Adaptations in Docetaxel Resistance

| Adaptation Mechanism | Description | Example | Citations |

| Microtubule Alterations | Changes in the drug's target, β-tubulin, reducing binding affinity. | Upregulation of class III β-tubulin isoform in prostate cancer. | nih.govnih.govmetu.edu.tr |

| Evasion of Apoptosis | Dysregulation of proteins controlling programmed cell death. | Upregulation of p53; downregulation of Bcl-2. | nih.govoaepublish.com |

| Altered Cell Phenotype | Changes in cell behavior and characteristics. | Increased motility, invasion, and anchorage-independent growth. | plos.org |

| Epigenetic Changes | Modifications to DNA that alter gene expression without changing the DNA sequence. | Increased global DNA methylation in MCF-7 resistant cells. | spandidos-publications.com |

| Cell Cycle Dysregulation | Bypassing the drug-induced arrest in the G2/M phase. | Decreased expression of cyclin D1 in resistant cells after treatment. | oaepublish.com |

Advanced Analytical and Characterization Methodologies for 7 Epi Docetaxel Research

Chromatographic Techniques for Isolation, Identification, and Quantification

Chromatographic techniques are fundamental in the analysis of 7-Epi-Docetaxel, enabling its separation from Docetaxel (B913) and other related impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for 7-EPI-DOCETAXEL

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the detection and isolation of 7-Epi-Docetaxel. researchgate.netajol.info The development of a stability-indicating HPLC method is crucial for accurately quantifying Docetaxel in the presence of its degradation products, including 7-Epi-Docetaxel. researchgate.net A key challenge in method development is achieving adequate separation of 7-Epi-Docetaxel from placebo peaks, which can sometimes interfere with its detection. nih.gov

Several studies have focused on optimizing HPLC methods. For instance, a gradient HPLC method utilizing a C18 column with a mobile phase of water and acetonitrile (B52724) has been successfully developed to separate 7-Epi-Docetaxel from other impurities. researchgate.netajol.info The detection is typically performed using a UV detector at a wavelength of 230 nm or 232 nm. researchgate.netajol.info The validation of these HPLC methods is performed according to established guidelines to ensure linearity, accuracy, precision, specificity, and robustness. researchgate.netsynzeal.comclearsynth.com

Table 1: Example of HPLC Method Parameters for 7-Epi-Docetaxel Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., Waters Symmetryshield™, Hichrom RPB, Gemini NX C18) ajol.infonih.govresearchgate.net |

| Mobile Phase | Gradient of water and acetonitrile researchgate.netajol.info |

| Flow Rate | 1.0 mL/min researchgate.netajol.info |

| Detection | UV at 230 nm or 232 nm researchgate.netajol.info |

| Column Temperature | 45 °C ajol.info |

Hyphenated Techniques (e.g., LC-MS) for Structural Elucidation and Impurity Profiling

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) is a powerful tool for the structural elucidation and impurity profiling of 7-Epi-Docetaxel. researchgate.net LC-MS/MS, in particular, provides high sensitivity and specificity for identifying and quantifying Docetaxel and its metabolites, including 7-Epi-Docetaxel, in complex matrices like human plasma. biosciencetrends.com

In forced degradation studies, LC-MS has been instrumental in identifying various degradation products of Docetaxel, including 7-Epi-Docetaxel and 7-epi-10-oxo-docetaxel. researchgate.netnih.gov The technique allows for the determination of the mass-to-charge ratio (m/z) of the parent ion and its fragments, which aids in confirming the structure of the impurities. nih.gov For instance, in positive electrospray ionization (ESI) mode, specific multiple reaction monitoring (MRM) transitions can be used to quantify 7-Epi-Docetaxel. nih.gov

Table 2: LC-MS/MS Parameters for 7-Epi-Docetaxel Analysis

| Parameter | Condition |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) nih.gov |

| MRM Transition | m/z 830.0 → 549.1 nih.gov |

| Column | C18 biosciencetrends.com |

| Mobile Phase | Acetonitrile and water with formic acid biosciencetrends.com |

Spectroscopic Approaches for Structural Characterization

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the definitive structural characterization of 7-Epi-Docetaxel. researchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the proton and carbon environments within the molecule, allowing for the confirmation of the epimerization at the C-7 position. researchgate.net The structural confirmation is further supported by comparing the NMR data of 7-Epi-Docetaxel with that of Docetaxel.

Application in Pharmacokinetic, In Vitro Stability, and Formulation Quality Control Studies

The developed analytical methodologies are crucial for various pharmaceutical studies.

Pharmacokinetic Studies: Validated LC-MS/MS methods are applied to determine the concentration of Docetaxel and its metabolites, including 7-Epi-Docetaxel, in biological samples such as human plasma. biosciencetrends.com This is essential for understanding the drug's absorption, distribution, metabolism, and excretion, as well as for therapeutic drug monitoring. biosciencetrends.comcsic.es Studies have shown that 7-Epi-Docetaxel can be detected as a degradation product in plasma samples. biosciencetrends.com

In Vitro Stability Studies: HPLC methods are used to assess the stability of Docetaxel in various formulations and under different stress conditions, such as acidic and basic environments. drug-dev.com These studies have demonstrated the formation of 7-Epi-Docetaxel as a major degradation product. drug-dev.comresearchgate.netmdpi.com The rate of epimerization can be monitored over time to evaluate the stability of the formulation. drug-dev.com

Formulation Quality Control: Robust HPLC methods are essential for the quality control of Docetaxel drug products. nih.gov They are used to quantify the amount of 7-Epi-Docetaxel and other impurities to ensure that they are within the stipulated limits set by regulatory bodies. researchgate.netresearchgate.net The presence of impurities above the specified levels can affect the safety and efficacy of the final drug product. drug-dev.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 7-Epi-Docetaxel |

| Docetaxel |

| 10-deacetyl baccatin (B15129273) III |

| 7-epi-10-deacetyl baccatin III |

| 7-epi-10-oxo-10-deacetyl baccatin III |

| 7-epi-10-oxo-docetaxel |

| Acetonitrile |

| Formic Acid |

| Paclitaxel (B517696) |

Future Research Directions and Therapeutic Implications of 7 Epi Docetaxel Studies

Potential as a Distinct Therapeutic Agent or Lead Compound for Antineoplastic Development

While initially identified as an impurity, 7-epi-docetaxel has demonstrated noteworthy biological activity, prompting investigations into its potential as a standalone therapeutic agent or a foundational compound for developing new anticancer drugs. ajol.infosmolecule.com

In vitro studies have revealed that 7-epi-docetaxel exhibits a dose-dependent cytotoxic effect on cancer cells, comparable to that of docetaxel (B913) itself. ajol.info This suggests that the epimer retains a significant degree of the parent compound's pharmacological action at a cellular level. However, its in vivo antitumor effectiveness has been shown to be inferior to docetaxel. ajol.inforesearchgate.net This discrepancy between in vitro and in vivo results presents a crucial area for future research. Understanding the pharmacokinetic and pharmacodynamic differences between the two compounds in a biological system is essential to unlock the therapeutic potential of 7-epi-docetaxel.

Further research is warranted to explore the full spectrum of its antitumor properties and to determine if its toxicological profile offers any advantages over docetaxel. ajol.info Investigations into modifying the structure of 7-epi-docetaxel could lead to the development of novel taxane (B156437) derivatives with enhanced efficacy, improved solubility, or a more favorable safety profile. mdpi.com Its unique stereochemistry could be a starting point for creating analogues that are less susceptible to metabolic degradation or that possess a different spectrum of activity against various tumor types. smolecule.com

Table 1: Comparison of In Vitro and In Vivo Antitumor Effects

| Compound | In Vitro Cytotoxicity (CT26 cells) | In Vivo Antitumor Effect (Xenograft model) |

| Docetaxel | Dose-dependent | Superior tumor inhibition |

| 7-epi-docetaxel | Comparable to Docetaxel | Inferior to Docetaxel |

This table summarizes findings from a study comparing the antitumor properties of docetaxel and 7-epi-docetaxel, highlighting the difference in their effects in laboratory cell cultures versus live animal models. ajol.info

Role in Understanding and Predicting Docetaxel's Clinical Variability and Patient Outcomes

The in vivo conversion of docetaxel to 7-epi-docetaxel has been identified as a significant factor contributing to the variability in clinical responses and patient outcomes. neoplasiaresearch.comresearchgate.net The presence of this epimer has been detected in the plasma and urine of patients undergoing docetaxel-based chemotherapy, confirming that this transformation occurs within the human body. neoplasiaresearch.comneoplasiaresearch.com

Future research should focus on identifying the patient-specific metabolic pathways and enzymatic processes responsible for the epimerization of docetaxel. This could involve genomic and proteomic studies to identify biomarkers that predict a patient's propensity to form 7-epi-docetaxel. Such predictive biomarkers would be invaluable for personalizing docetaxel therapy, potentially allowing for dose adjustments or the selection of alternative treatments for patients who are rapid metabolizers. biosciencetrends.comunclineberger.orgmedrxiv.org Understanding this metabolic conversion is a key step toward optimizing docetaxel treatment and improving patient outcomes. kjim.org

Table 2: Detection of 7-epi-docetaxel in Patients

| Sample Type | Detection Status | Concentration Range (where quantifiable) |

| Plasma | Quantified in 8 out of 12 patients | 0.05 – 0.54 µg/ml |

| Urine | Found in 7 out of 12 patients | 0.1 – 0.5 µg/ml |

This table presents data from a study that quantified the presence of 7-epi-docetaxel in patients treated with docetaxel, demonstrating its formation as a metabolite in humans. neoplasiaresearch.com

Development of Novel Taxane-Based Therapeutics Inspired by 7-EPI-DOCETAXEL Research

The insights gained from studying 7-epi-docetaxel are inspiring the development of a new generation of taxane-based therapies. researchgate.net The structural differences between docetaxel and its epimer, though subtle, lead to significant variations in their biological activity and metabolic stability. ajol.infosmolecule.com This has spurred efforts to synthesize novel taxane analogues with improved pharmacological properties.

One promising area of research is the development of compounds that are more resistant to epimerization. By modifying the taxane structure, it may be possible to create drugs that maintain their intended configuration in vivo, ensuring consistent therapeutic efficacy. google.com For instance, cabazitaxel, a third-generation taxane, was developed to overcome some of the limitations of docetaxel, including resistance. aacrjournals.org

Furthermore, the study of 7-epi-docetaxel has highlighted the potential for creating taxane derivatives with altered interactions with metabolic enzymes. smolecule.com This could lead to drugs with improved pharmacokinetic profiles, reduced systemic toxicity, and enhanced antitumor activity. researchgate.net The exploration of different ester derivatives and other chemical modifications of the taxane skeleton continues to be an active area of research, with the goal of expanding the arsenal (B13267) of effective cancer treatments. smolecule.com

Refinement of Docetaxel Formulation and Quality Control Based on Epimerization Insights to Enhance Efficacy and Stability

The propensity of docetaxel to epimerize into 7-epi-docetaxel under certain conditions has significant implications for drug formulation, stability, and quality control. drug-dev.comnih.gov The formation of this less potent epimer can compromise the efficacy of docetaxel formulations. drug-dev.com This understanding has underscored the critical need for stringent quality control measures to limit the presence of 7-epi-docetaxel in pharmaceutical products.

Research has shown that factors such as pH and temperature can influence the rate of epimerization. researchgate.netnih.gov This has led to the development of improved formulation strategies aimed at enhancing the stability of docetaxel. For example, the use of high-purity excipients, such as polysorbate 80, has been shown to significantly improve the stability of docetaxel and reduce the formation of degradants like 7-epi-docetaxel. drug-dev.com

Furthermore, advanced analytical methods, such as stability-indicating chromatographic techniques, have been developed to accurately quantify docetaxel and its impurities, including 7-epi-docetaxel. nih.gov These methods are crucial for ensuring that docetaxel formulations meet rigorous quality standards and for separating drug-related impurities from placebo peaks, which can be a challenge with some analytical techniques. nih.gov The development of novel delivery systems, such as lipid microspheres and PEGylated liposomes, is also being explored to inhibit the in vivo conversion of docetaxel to its epimer, thereby potentially reducing toxicity and improving therapeutic outcomes. nih.govnih.gov These refinements in formulation and quality control are essential for maximizing the efficacy and stability of docetaxel treatments. nih.gov

Q & A

Q. What steps are critical for scaling up 7-EPI-DOCETAXEL synthesis without compromising stereochemical purity?

- Methodological Answer :

- Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, solvent purity).

- Quality Control : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring.

- Documentation : Adhere to ICH Q11 guidelines for pharmaceutical development, ensuring traceability of critical quality attributes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。